

An In-depth Technical Guide to 3-Butylthiophene: Properties, Synthesis, and Characterization

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Compound of Interest

Compound Name: **3-Butylthiophene**

Cat. No.: **B039377**

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Abstract

3-Butylthiophene is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials, particularly conducting polymers. Its butyl side chain imparts solubility, making it a valuable monomer for the production of processable polythiophenes used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This technical guide provides a comprehensive overview of the chemical and physical properties of **3-butylthiophene**, detailed experimental protocols for its synthesis and characterization, and a discussion of its key chemical reactions.

Chemical and Physical Properties

The fundamental properties of **3-butylthiophene** are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties of 3-Butylthiophene

Property	Value	Reference(s)
Appearance	Colorless to light yellow liquid	[1]
Molecular Formula	C ₈ H ₁₂ S	[2]
Molecular Weight	140.25 g/mol	[2]
Boiling Point	181-183 °C (lit.)	[2][3][4]
Melting Point	-56.9 °C (estimate)	[4]
Density	0.957 g/mL at 25 °C (lit.)	[2][3][4]
Refractive Index (n ²⁰ /D)	1.501 (lit.)	[2][3][4]
Flash Point	60 °C (140 °F) - closed cup	[2][4]
Solubility	Insoluble in water; soluble in most organic solvents such as ethanol, ether, and chloroform.	[1] [1]

Table 2: Chemical Identifiers of 3-Butylthiophene

Identifier	Value	Reference(s)
CAS Number	34722-01-5	[2]
IUPAC Name	3-butylthiophene	[5]
SMILES	CCCCC1=CSC=C1	[5]
InChI	InChI=1S/C8H12S/c1-2-3-4-8-5-6-9-7-8/h5-7H,2-4H2,1H3	[5]
InChIKey	KPOCSQCZXMATFR-UHFFFAOYSA-N	[5]

Experimental Protocols

Synthesis of 3-Butylthiophene via Nickel-Catalyzed Cross-Coupling (Kumada Coupling)

This protocol details the synthesis of **3-butylthiophene** from 3-bromothiophene and n-butylmagnesium bromide, a common and effective method.[1]

Reagents and Materials:

- 3-Bromothiophene
- n-Butylmagnesium bromide (solution in THF)
- [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) ($\text{NiCl}_2(\text{dppp})$)
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: To a dried, three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) ($\text{NiCl}_2(\text{dppp})$) (0.13 g, 0.24 mmol).[1]
- Reagent Addition: Add a solution of 3-bromothiophene (4.0 g, 24.5 mmol) in anhydrous diethyl ether (20 mL).[1]
- Grignard Addition: Add a solution of n-butylmagnesium bromide in THF (1.0 M, 12 mL, 12 mmol) dropwise to the stirred solution at room temperature.[1]

- Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.[\[1\]](#)
- Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution (20 mL). Extract the mixture with diethyl ether (3 x 30 mL).[\[1\]](#)
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[\[1\]](#)

Characterization Protocols

Sample Preparation:

- Dissolve approximately 10-20 mg of the purified **3-butylthiophene** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds

Sample Preparation:

- Prepare a dilute solution of the purified **3-butylthiophene** (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Conditions:

- GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 150°C at 10°C/min.
 - Ramp to 250°C at 20°C/min, hold for 5 minutes.
- Injector Temperature: 250°C
- Injection Mode: Splitless
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Mass Range: m/z 40-400

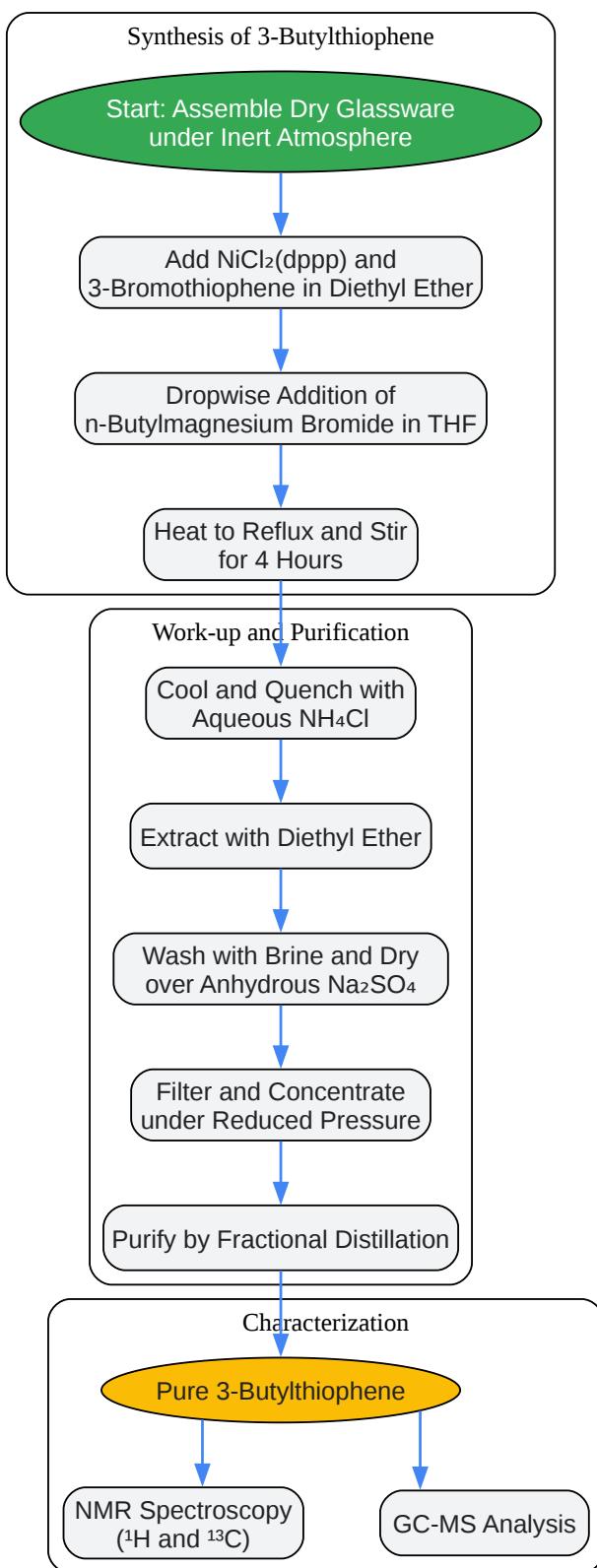
Chemical Reactivity and Applications

3-Butylthiophene undergoes typical electrophilic aromatic substitution reactions characteristic of the thiophene ring. The butyl group is an ortho-, para-director, though in the case of the 3-substituted thiophene, substitution primarily occurs at the 2- and 5-positions.

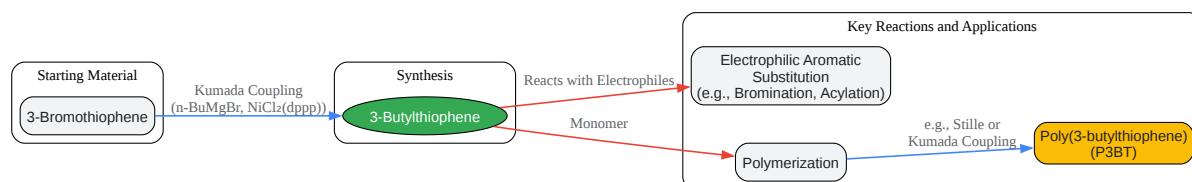
The most significant application of **3-butylthiophene** is as a monomer for the synthesis of poly(**3-butylthiophene**) (P3BT), a conducting polymer. This polymerization is often achieved

through cross-coupling reactions such as Kumada, Stille, or Suzuki couplings. The resulting polymer is soluble in organic solvents, allowing for the fabrication of thin films for electronic devices.

Visualizations

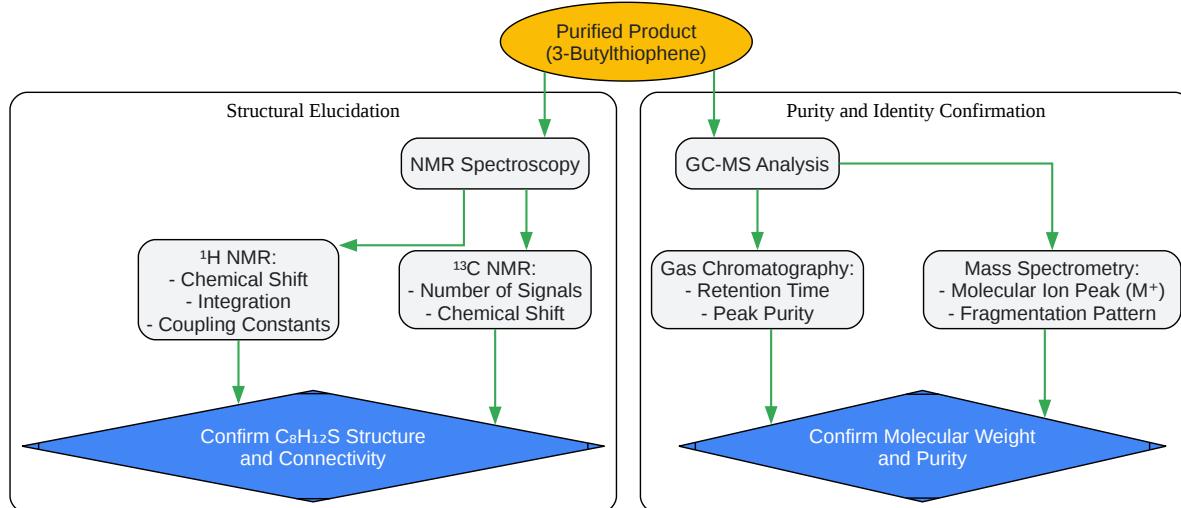
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Caption: Experimental workflow for the synthesis, purification, and characterization of **3-butylthiophene**.



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Caption: Logical relationships of **3-butylthiophene** synthesis and its key chemical transformations.



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Caption: Logical workflow for the chemical characterization of **3-butylthiophene**.

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